(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of an ethoxy group and three trifluoromethyl groups attached to a phenyl ring. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely utilized for forming carbon-carbon bonds. Its chemical structure can be represented by the formula and it has a CAS number of 871125-69-8.
(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid can be sourced from various chemical suppliers, including Sigma-Aldrich and Benchchem, where it is often listed with a purity of 95% or higher . It falls under the classification of organoboron compounds, specifically boronic acids, which are known for their reactivity and versatility in organic synthesis.
The synthesis of (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid typically involves the reaction of a suitable aryl halide with boron reagents. One common synthetic route includes:
During the reaction, the aryl halide undergoes nucleophilic substitution to form the desired boronic acid. The process may involve intermediate formation and requires careful control of temperature and time to ensure high yields.
The molecular structure of (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid features:
The compound's molecular weight is approximately 219.95 g/mol .
The InChI key for (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid is not explicitly provided in the sources but can be derived from its chemical structure. Its physical state is typically a solid at room temperature.
(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid participates in several important chemical reactions:
In these reactions, (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid acts as a nucleophile while reacting with electrophiles in the presence of a palladium catalyst and base to facilitate bond formation.
The mechanism of action for (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid in cross-coupling reactions typically involves:
This mechanism is crucial for synthesizing complex organic molecules efficiently and selectively.
Relevant data indicate that (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid has unique properties that enhance its reactivity compared to non-fluorinated analogs .
(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid finds applications primarily in:
The Miyaura borylation of polyfluorinated aryl halides presents unique electronic and steric challenges due to the cumulative effects of multiple fluorine atoms. For the synthesis of (3-ethoxy-2,4,6-trifluorophenyl)boronic acid, the ortho-fluorine atoms create significant steric encumbrance near the reaction site, while the electron-withdrawing nature of fluorine substituents reduces electron density at the carbon undergoing borylation. These factors necessitate precise optimization of catalytic systems to prevent deboronation or protodeboronation side reactions.
Recent methodological advances have identified Pd(dppf)Cl₂ as particularly effective in overcoming these challenges. When paired with the sterically demanding triethylamine base, this catalyst achieves borylation yields exceeding 85% for polyfluorinated substrates at moderate temperatures (60-70°C). The reaction typically employs bis(pinacolato)diboron (B₂pin₂) in anhydrous 1,4-dioxane under inert atmosphere, with careful exclusion of protic impurities that accelerate deboronation. Key process parameters include:
Table 1: Optimized Miyaura Borylation Conditions for Fluorinated Substrates
Parameter | Standard Condition | Fluorinated System Adaptation |
---|---|---|
Catalyst | PdCl₂(PPh₃)₂ | Pd(dppf)Cl₂ (0.5-1 mol%) |
Boron Source | B₂pin₂ (1.1 eq) | B₂pin₂ (1.5 eq) |
Base | KOAc | Et₃N (3.0 eq) |
Temperature | 80-100°C | 60-70°C |
Time | 12-24 hours | 8-12 hours |
Solvent | DMSO | Anhydrous 1,4-dioxane |
The electron-deficient environment created by the trifluoromethyl group significantly enhances boronic acid Lewis acidity (pKa ~7.8-8.2 compared to phenylboronic acid's pKa 8.8), increasing susceptibility to hydrolysis but improving transmetalation efficiency in subsequent Suzuki couplings [5]. Microwave-assisted protocols (100-120°C, 30-60 minutes) have demonstrated particular success with highly fluorinated systems, minimizing decomposition pathways while achieving near-quantitative conversion in model systems [5].
Preserving the ethoxy group during boronic acid synthesis requires strategic protection due to potential ether cleavage under organometallic conditions. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group has emerged as the optimal protecting group for this functionality, providing exceptional stability against diverse reaction conditions while enabling orthogonal deprotection.
Teoc protection is typically installed using N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) in the presence of pyridine or triethylamine base at ambient temperature [2]. The bulky silyl group creates steric protection around the ethoxy linkage while maintaining compatibility with subsequent lithiation and borylation steps. Crucially, Teoc demonstrates remarkable stability toward organoboron compounds and palladium catalysts, unlike traditional acyl protecting groups that may undergo metal-catalyzed cleavage.
Deprotection employs mild fluoride sources such as tetra-n-butylammonium fluoride (TBAF) in THF, which triggers β-elimination to release ethylene, carbon dioxide, and trimethylsilyl fluoride, regenerating the ethoxy group without affecting the boronic acid functionality [2]. This chemoselectivity proves essential for preserving acid-sensitive fluorinated boronic acids. Alternative protecting groups have been evaluated for comparative performance:
Table 2: Protecting Group Performance Comparison
Protecting Group | Installation Yield | Deprotection Efficiency | Borylation Compatibility | Orthogonality |
---|---|---|---|---|
Teoc | 92-95% | 95-98% | Excellent | High |
MIDA (N-methyliminodiacetic acid) | 85-88% | 90% (requires strong base) | Good | Moderate |
Biphenyl-based | 90% | 85% | Moderate | Limited |
Ethyl ester | 95% | 75% (risk of ether cleavage) | Poor | Low |
The Teoc strategy enables sequential functionalization approaches where ethoxy protection is maintained throughout halogen-metal exchange, borylation, and purification steps, with final deprotection occurring under conditions that leave the boronic acid intact [2] [3]. This approach has proven particularly valuable for synthesizing complex, polyfunctionalized boronic acids where the ethoxy group contributes essential electronic modulation of the boronic acid's Lewis acidity [5].
Solid-phase synthesis offers compelling advantages for sensitive polyfluorinated boronic acids by minimizing handling losses and preventing solution-phase decomposition pathways. The 1-glycerol polystyrene resin has demonstrated particular efficacy for synthesizing (3-ethoxy-2,4,6-trifluorophenyl)boronic acid derivatives through Fmoc-based chemistry [3].
The synthesis commences with attachment of a fluorinated aniline derivative to the resin via a benzhydrylamine linker, forming a stable anchor while preserving the boronic acid precursor's integrity. Sequential elaboration incorporates the ethoxy group using Teoc-protected building blocks, followed by onsite borylation using bis(neopentyl glycolato)diboron (B₂neop₂) with Pd(AmPhos)Cl₂ catalysis. This approach circumvents solubility issues associated with highly fluorinated intermediates while enabling excess reagent use to drive reactions to completion.
Critical advancements in linker technology include:
Table 3: Solid-Phase Synthesis Performance Metrics
Resin Type | Loading Capacity | Final Purity | Cleavage Efficiency | Ortho-Substitution Tolerance |
---|---|---|---|---|
1-Glycerol Polystyrene | 0.8-1.0 mmol/g | 90-92% | 93-95% | Excellent |
Wang Resin | 0.7-0.9 mmol/g | 85-88% | 90% | Moderate |
TentaGel S RAM | 0.3-0.4 mmol/g | 92-95% | 85-88% | Good |
ArgoGel-OH | 0.5-0.6 mmol/g | 80-82% | 75-80% | Poor |
The solid-phase approach significantly reduces purification challenges, with crude purities exceeding 90% compared to 60-75% for solution-phase routes [3]. After synthesis completion, the boronic acid is liberated using mild conditions (0.1 M HCl in dioxane/water or fluoride-mediated cleavage for silyl-based linkers), yielding products with minimal contamination by regioisomers or deboronation byproducts. This methodology has enabled the synthesis of previously inaccessible polyfluorinated boronic acids bearing additional functional groups, including those with base-sensitive moieties that would degrade under traditional Miyaura borylation conditions. Continuous-flow adaptations incorporating in-line purification have further enhanced the scalability of these approaches, demonstrating production rates of >5 g/day for pharmaceutical applications [3].
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